

# N-Phenylphthalimide spectroscopic data analysis (1H NMR, 13C NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *N-Phenylphthalimide*

Cat. No.: *B1217360*

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## Spectroscopic Data Analysis of N-Phenylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **N-Phenylphthalimide**, a compound of significant interest in chemical synthesis and drug development. This document details the interpretation of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic information, serving as a valuable resource for researchers in the field.

### Core Spectroscopic Data

The structural elucidation of **N-Phenylphthalimide** is critically supported by a combination of spectroscopic techniques. The quantitative data derived from these analyses are summarized below.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **N-Phenylphthalimide** is characterized by signals in the aromatic region, corresponding to the protons of the phthalimide and phenyl moieties.

Proton Assignment	Chemical Shift ( $\delta$ , ppm) in CDCl <sub>3</sub>	Multiplicity	Integration
Phthalimide Protons	7.82–7.95 <sup>[1]</sup>	m	4H
Phenyl Protons	7.10–7.49 <sup>[1]</sup>	m	5H

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm) in CDCl <sub>3</sub>
Carbonyl Carbons	166.8 <sup>[1]</sup>
Aromatic Carbons	123–135 <sup>[1]</sup>
Aromatic Carbons (detailed)	123.74, 126.6, 128.1, 129.1, 131.7, 167.3 <sup>[1]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **N-Phenylphthalimide** displays characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O Asymmetric Stretch	1770 <sup>[1]</sup>	Strong
C=O Symmetric Stretch	1710 <sup>[1]</sup>	Strong
Aromatic C–H Bending	760 <sup>[1]</sup>	-
Aromatic C–H Bending	690 <sup>[1]</sup>	-

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **N-Phenylphthalimide**.

m/z	Proposed Fragment
223	[M] <sup>+</sup> (Molecular Ion)
179	[M-CO] <sup>+</sup>
104	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **N-Phenylphthalimide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Cap the NMR tube and gently invert to ensure a homogenous solution.

<sup>1</sup>H NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: 3-4 s
- Spectral Width: 0-12 ppm

#### <sup>13</sup>C NMR Data Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2.0 s
- Acquisition Time: 1-2 s
- Spectral Width: 0-200 ppm

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **N-Phenylphthalimide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure to form a thin, transparent pellet.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

## Mass Spectrometry (GC-MS)

### Sample Preparation:

- Dissolve a small amount of **N-Phenylphthalimide** in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

### Gas Chromatography (GC) Conditions:

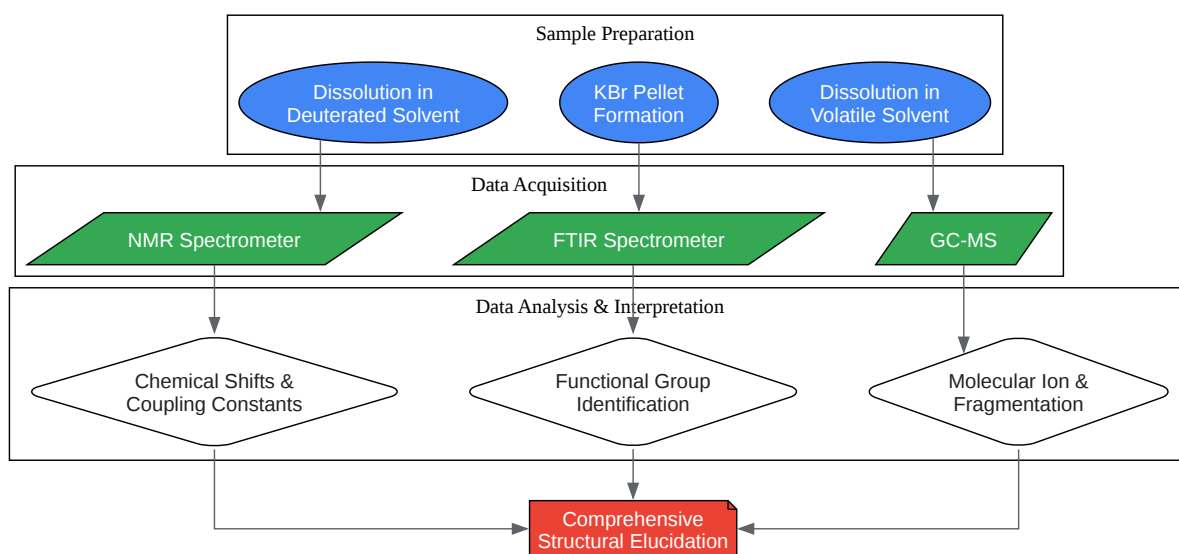
- Injector: Split/splitless, operated in split mode.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 1 minute.
  - Ramp: Increase to 250°C at a rate of 15°C/min.
  - Final hold: Hold at 250°C for 5 minutes.

### Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 50-300.

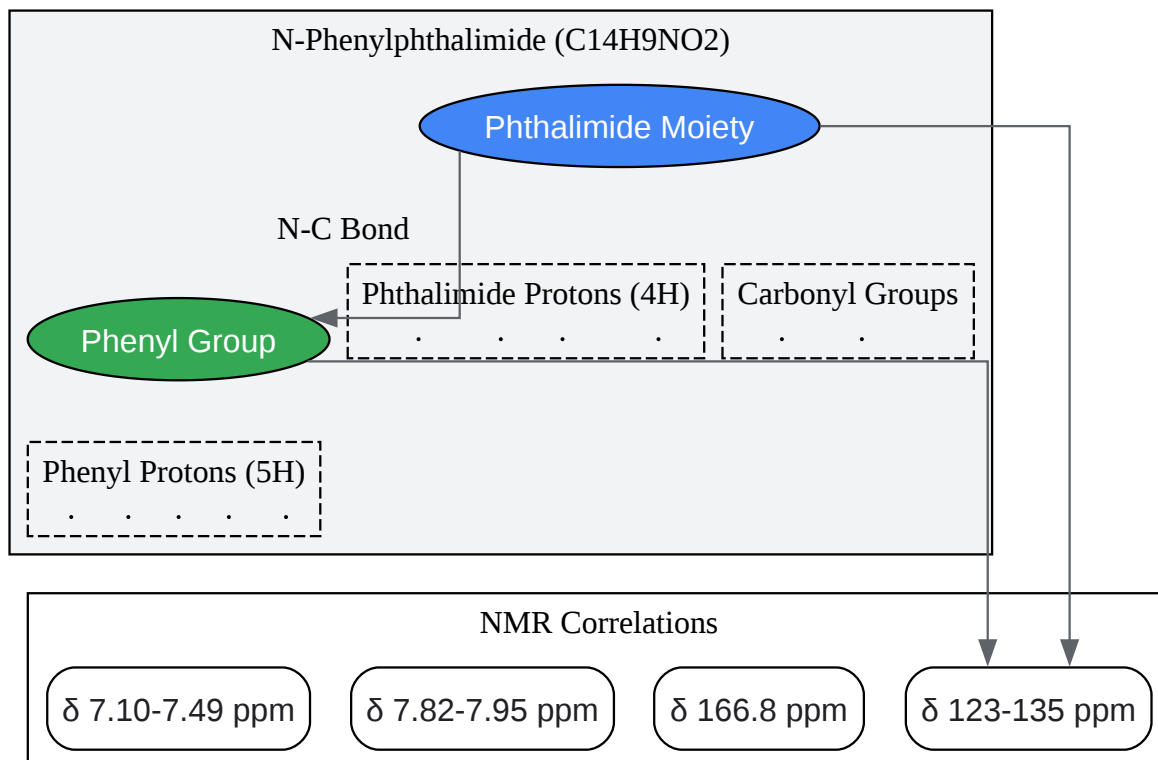
## Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis workflow and the structural relationships within **N-Phenylphthalimide**.



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General workflow for spectroscopic analysis.



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Structural components and their NMR correlations.

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## References

- 1. N-Phenylphthalimide | 520-03-6 | Benchchem [benchchem.com]
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